Naphthalene-1,8-dithiol

Vue d'ensemble

Description

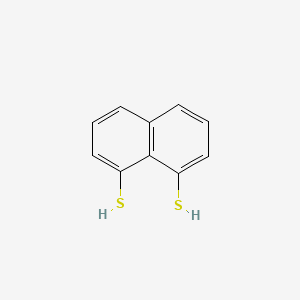

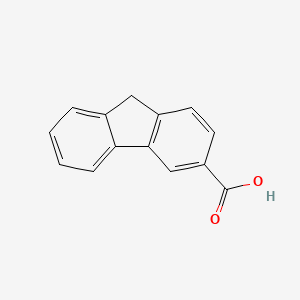

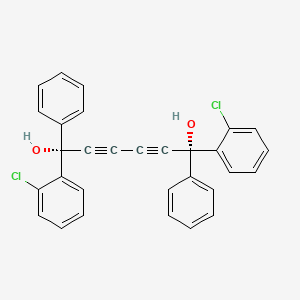

Naphthalene-1,8-dithiol (C10H8S2) is a chemical compound with a molecular weight of 192.3 g/mol . It is also known by other names such as 1,8-Naphthalenedithiol and 1,8-dimercaptonaphthalene .

Synthesis Analysis

Naphthalene-1,8-dithiol has been synthesized in various studies. For instance, it was used as a stabilizing additive in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also involved in the synthesis of diiron proton reduction catalysts .Molecular Structure Analysis

The molecule contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The InChIKey of the compound is GMHNWMFGZBBHPP-UHFFFAOYSA-N .Chemical Reactions Analysis

Naphthalene-1,8-dithiol has been involved in various chemical reactions. For example, it was used in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also part of the photolysis process that generates aldehydes and ketones .Physical And Chemical Properties Analysis

Naphthalene-1,8-dithiol has a molecular weight of 192.3 g/mol, and its molecular formula is C10H8S2 . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Applications De Recherche Scientifique

Synthesis, Properties, and Applications

Naphthalene diimides (NDIs), including compounds like Naphthalene-1,8-dithiol, are extensively studied for their various applications. These include use in supramolecular chemistry, sensors, molecular switching devices (e.g., catenanes, rotaxanes), ion-channels, gelators for sensing aromatic systems, catalysis, and interactions with DNA for medicinal purposes. Additionally, NDIs have significant roles in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Organic Electronics

Naphthalene diimide (NDI) copolymers, which can include Naphthalene-1,8-dithiol, are promising n-type materials for organic electronic devices. These polymers have shown high electron mobilities, making them suitable for applications in organic field-effect transistors (OFETs) (Durban et al., 2010).

Photovoltaics

Naphthalene-based compounds have been modified for use in organic solar cells (OSCs). These modifications, like extending conjugation or introducing strong electron-withdrawing groups, have resulted in higher power conversion efficiencies in OSCs, showcasing their potential in renewable energy technologies (Zhu et al., 2018).

Material and Supramolecular Science

The chemistry of NDIs, including Naphthalene-1,8-dithiol, is also significant in material and supramolecular science. They find applications in conducting thin films, molecular sensors, and are part of supramolecular ensembles like "nanotubes". Their role in energy and electron transfer and host-guest chemistry is also notable (Bhosale et al., 2008).

N-Channel Organic Thin Film Transistors

Core-expanded NDI derivatives have been synthesized for use in n-channel organic thin film transistors. These compounds, including those with Naphthalene-1,8-dithiol, exhibit good electron mobility and stability, making them suitable for electronics applications (Hu et al., 2011).

Preparation and Use in Chemical Synthesis

Naphthalene-1,8-dithiol reacts with aldehydes to form dithioacetals, which are key intermediates in the synthesis of various chemicals. This reactivity underpins its use in chemical synthesis and preparation of other compounds (Furukawa et al., 1994).

Semiconductors and Organic Electronics

In the field of semiconductors and organic electronics, Naphthalene-1,8-dithiol derivatives have been developed as efficient materials. They have been used to create high-performing n-type semiconductors, which are crucial for modern electronic devices (Chen et al., 2013).

Peri-Substituted Naphthalene Derivatives

The chemistry of peri-substituted naphthalene derivatives, including those with Group 13 elements, is another area of interest. These compounds, potentially including Naphthalene-1,8-dithiol, have applications in forming Lewis acidic hosts and in radical formation with intramolecular one-electron σ-bonds (Hoefelmeyer et al., 2002).

Molecular Electronics

The use of Naphthalene-1,8-dithiol in molecular electronics is also noteworthy. Its derivatives have been investigated for unique electronic properties, which are crucial for the development of advanced molecular electronic devices (Iyoda et al., 2001).

Solution-Processible Semiconductors

Naphthalene-1,8-dithiol derivatives have been explored for creating solution-processible and air-stable organic semiconductors. These materials are valuable for their potential in simplifying the manufacturing process of electronic devices and enhancing their environmental stability (Tan et al., 2012).

Fluorescent Probes and Cell Staining

Naphthalene-based compounds, including Naphthalene-1,8-dithiol derivatives, have been developed as fluorescent probes for detecting metal ions like Al(III) in biological systems. This application is significant in biomedical research and diagnostics (Karak et al., 2012).

Immobilization of DNA

Naphthalene-1,8-dithiol derivatives have been used to immobilize DNA on surfaces. This has implications in biosensing and molecular diagnostics, where the immobilization of DNA is a critical step (Sato et al., 2010).

Mécanisme D'action

Target of Action

Naphthalene-1,8-dithiol (NDT), also known as 1,8-Naphthalenedithiol, has been evaluated as a promising stabilizing additive in organic solar cells . It mimics the action of the natural glutathione system, scavenging radicals and reactive oxygen species in animals . It has also been used in the synthesis of a highly Z-stereoretentive olefin metathesis ruthenium carbene catalyst .

Mode of Action

The mode of action of NDT is primarily through its interaction with radicals and reactive oxygen species . It acts as a stabilizing additive, reducing trap-assisted recombination and improving the operational stability of organic solar cells . In the context of the ruthenium carbene catalyst, NDT forms part of the ligand structure, influencing the catalyst’s ability to perform cross-metathesis reactions .

Biochemical Pathways

The metabolic pathways involved in the degradation of naphthalene and its derivatives have evolved or been assembled by exchange of genetic material .

Pharmacokinetics

It’s worth noting that the metabolism of naphthalene in various species correlates excellently with the catalytic efficiency of naphthalene metabolism in microsomes .

Result of Action

Instead, the operational stability is improved, with devices maintaining more than 90% of their initial efficiency after 200 hours of outdoor aging under real sunlight illumination .

Action Environment

The action of NDT is influenced by environmental factors. For instance, in the context of organic solar cells, the operational stability of the cells, when NDT is used as a stabilizing additive, is tested under real sunlight illumination . This suggests that the efficacy and stability of NDT’s action can be influenced by environmental conditions such as light exposure.

Safety and Hazards

Orientations Futures

Naphthalene-1,8-dithiol has been proposed as a promising stabilizing additive in the development of organic photovoltaic (OPV) cells . Its use did not lead to any significant drop in the characteristics of the assembled solar cells, and it improved the operational stability of the devices . This suggests that using Naphthalene-1,8-dithiol as a stabilizing additive might facilitate the development of the OPV technology with the required long device operational lifetimes .

Propriétés

IUPAC Name |

naphthalene-1,8-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHNWMFGZBBHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S)C(=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50413085 | |

| Record name | Naphthalene-1,8-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-1,8-dithiol | |

CAS RN |

25079-77-0 | |

| Record name | Naphthalene-1,8-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623940.png)

![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)